

Tinostamustine Clinical Trials: A Comparative Analysis for Researchers

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Compound of Interest		
Compound Name:	Tinostamustine	
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A comprehensive guide to the clinical performance of **Tinostamustine** across various cancer types, presenting key efficacy and safety data from recent studies. This document is intended for researchers, scientists, and drug development professionals seeking a comparative overview of **Tinostamustine**'s clinical trial results.

Tinostamustine (EDO-S101) is a first-in-class alkylating deacetylase inhibitor, uniquely combining the cytotoxic properties of an alkylating agent, bendamustine, with the epigenetic activity of a pan-histone deacetylase (HDAC) inhibitor, vorinostat.[1] This dual mechanism of action is designed to enhance the accessibility of DNA to the alkylating moiety, leading to DNA damage and apoptosis in cancer cells, while also counteracting DNA repair mechanisms.[2][3] Clinical investigations are ongoing to evaluate the efficacy and safety of **Tinostamustine** in a range of solid and hematological malignancies.

Efficacy in Solid Tumors: Phase I/II Study (NCT03345485)

A Phase I/II clinical trial evaluated the safety and efficacy of single-agent **Tinostamustine** in patients with advanced solid tumors.[3][4][5][6] The study enrolled patients with various cancers, including soft tissue sarcoma (STS), small-cell lung cancer (SCLC), triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer.[4][5]

The recommended Phase II dose (RP2D) was established at 80 mg/m² administered as a one-hour intravenous infusion on days 1 and 15 of a 28-day cycle.[4][6] The primary endpoint for



the Phase II portion was the objective response rate (ORR).[4]

Table 1: Efficacy of **Tinostamustine** in Advanced Solid Tumors (NCT03345485)[4][5]

Indication	Number of Patients	Objective Respons e Rate (ORR)	Stable Disease (SD) ≥ 4 months	Clinical Benefit Rate (CBR)	Median Progressi on-Free Survival (PFS)	Median Overall Survival (OS)
Overall	36	5.6% (2 PRs)	38.9%	44.4%	2.2 months	5.5 months
Synovial Sarcoma	10	10% (1 PR)	30%	-	-	-
Ovarian Cancer	12	8.3% (1 PR)	41.7%	-	-	-
Triple- Negative Breast Cancer	4	0%	75%	-	-	-
Endometria I Cancer	6	0%	50%	-	-	-
Small-Cell Lung Cancer	4	0%	0%	-	-	-

PR: Partial Response

Efficacy in Hematological Malignancies: Phase I Study (NCT02576496)

A Phase I dose-escalation and cohort-expansion study assessed the safety and efficacy of **Tinostamustine** in patients with relapsed or refractory hematological malignancies.[2][7][8]



Hodgkin Lymphoma

In heavily pre-treated patients with relapsed/refractory classical Hodgkin lymphoma, **Tinostamustine** demonstrated notable activity.[7][9][10] The maximum tolerated dose (MTD) was determined to be 100 mg/m² administered over 60 minutes.[7][11]

Table 2: Efficacy of **Tinostamustine** in Relapsed/Refractory Hodgkin Lymphoma (NCT02576496)[7][9][10]

Metric	Value
Overall Response Rate (ORR)	37% - 40%
Complete Response (CR)	10%
Partial Response (PR)	30%
Median Progression-Free Survival (PFS)	3.8 months

The most frequently observed treatment-related adverse event was thrombocytopenia.[9]

Cutaneous T-Cell Lymphoma (CTCL)

An expansion cohort of the same Phase I study evaluated **Tinostamustine** in patients with advanced Cutaneous T-Cell Lymphoma (Mycosis Fungoides or Sézary Syndrome).[12]

Table 3: Efficacy of **Tinostamustine** in Cutaneous T-Cell Lymphoma (NCT02576496)[12]

Metric	Value
Overall Response Rate (ORR)	50%
Complete Response (CR)	16.7%
Partial Response (PR)	33.3%
Clinical Benefit Rate (CBR)	83.3%
Median Progression-Free Survival (PFS)	7.3 months
Median Overall Survival (OS)	Not Estimable



Glioblastoma Clinical Trials

Tinostamustine is also being investigated for the treatment of glioblastoma, an aggressive form of brain cancer.[13][14] It is slated for inclusion in the GBM AGILE (Glioblastoma Adaptive Global Innovative Learning Environment) adaptive Phase 2/3 clinical trial.[13] Additionally, a Phase 1 investigator-initiated trial is evaluating **Tinostamustine** in patients with newly-diagnosed unmethylated O6-Methylguanine-DNA-methyltransferase (MGMT) glioblastoma multiforme.[14] Preclinical data suggest that **Tinostamustine** may be able to cross the bloodbrain barrier.[14] Specific clinical efficacy data from these trials are not yet mature.

Combination Therapies

The potential of **Tinostamustine** in combination with other anti-cancer agents is being explored. Preclinical studies have shown synergistic effects with proteasome inhibitors like bortezomib and carfilzomib in multiple myeloma.[15] Furthermore, in preclinical models of multiple myeloma, **Tinostamustine** has been shown to enhance the efficacy of the anti-CD38 monoclonal antibody daratumumab by upregulating CD38 expression on myeloma cells.[16] [17] Studies have also explored combinations with celecoxib and temozolomide for adult-type diffuse gliomas, showing promising preclinical results.[18][19] Clinical data from trials evaluating these combinations are awaited.

Experimental Protocols and Methodologies Phase I/II Study in Advanced Solid Tumors (NCT03345485)

- Study Design: An open-label, two-phase study. Phase 1 focused on dose escalation to determine the maximum tolerated dose (MTD). Phase 2 evaluated the efficacy and safety of the recommended Phase II dose (RP2D).[3][4][6]
- Patient Population: Adults with histologically confirmed advanced or metastatic solid tumors who had progressed on at least one prior line of therapy and for whom no standard therapy was available.[4][5]
- Dosing Regimen: In Phase 2, **Tinostamustine** was administered at 80 mg/m² as a 1-hour intravenous infusion on Day 1 and Day 15 of each 28-day cycle.[4][6]



- Primary Endpoint (Phase 2): Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial response.[4]
- Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), and duration of response.[4]

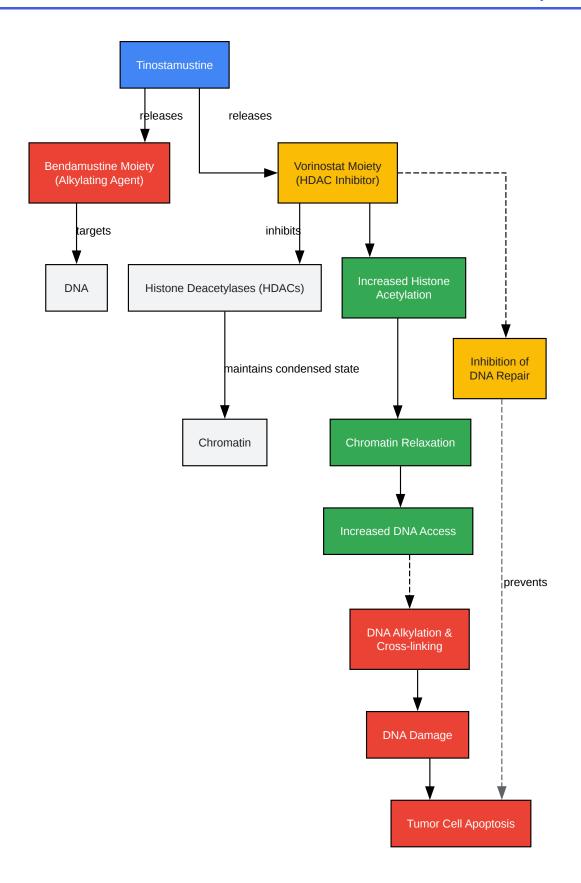
Phase I Study in Relapsed/Refractory Hematological Malignancies (NCT02576496)

- Study Design: A multi-center, open-label, two-stage trial. Stage 1 was a dose-escalation phase to determine the MTD and RP2D. Stage 2 was a cohort expansion phase to further evaluate safety and efficacy in specific hematological malignancies.[7][8][11]
- Patient Population: Adults with relapsed or refractory hematological malignancies, including Hodgkin lymphoma and Cutaneous T-Cell Lymphoma, with no available standard therapies.
 [7][12]
- Dosing Regimen: In the Hodgkin lymphoma cohort, the MTD was established at 100 mg/m² administered over 60 minutes on Day 1 of a 21-day cycle.[7][11] For the CTCL cohort, patients received the RP2D of 80 mg/m² or 100 mg/m² over 60 minutes on Day 1 of a 21-day cycle.[12]
- Primary Objectives: To determine the safety, tolerability, MTD, and pharmacokinetic profile of Tinostamustine. In the expansion cohorts, the primary efficacy objective was the ORR.[7] [11][12]
- Efficacy Endpoints: ORR, Clinical Benefit Rate (CBR), PFS, and OS.[12]

Visualizing the Mechanism and Therapeutic Approach

To better understand the scientific rationale and clinical application of **Tinostamustine**, the following diagrams illustrate its mechanism of action and the general workflow of its clinical trials.

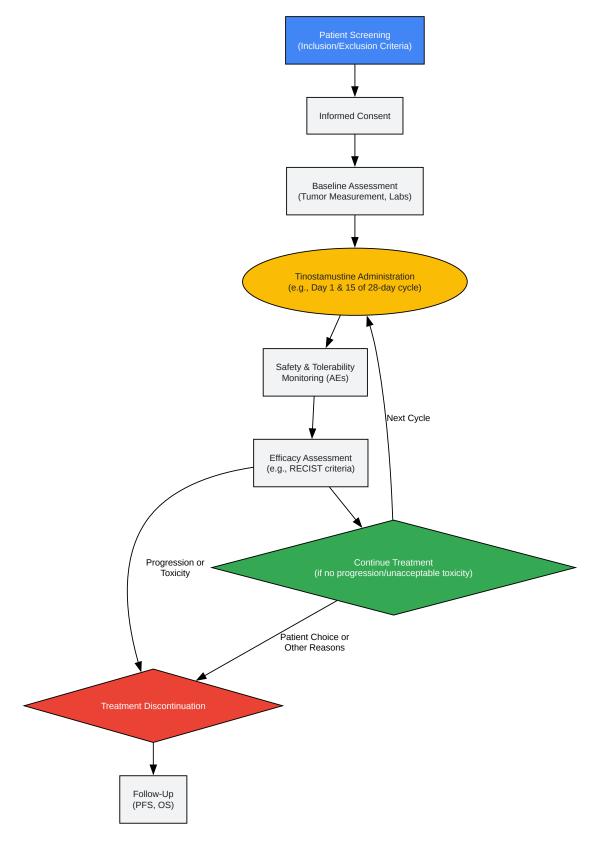




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Caption: Mechanism of Action of **Tinostamustine**.

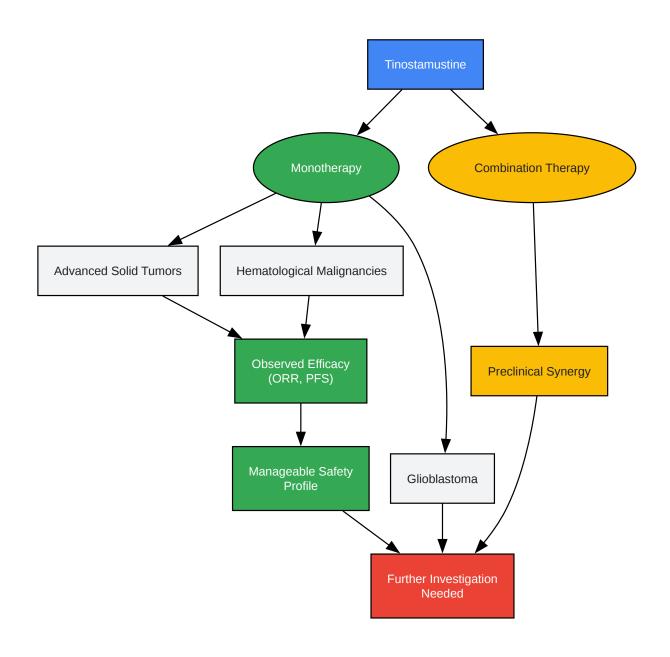




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Caption: Generalized Clinical Trial Workflow for **Tinostamustine**.





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Caption: Therapeutic Rationale for **Tinostamustine**.

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